molecular formula C15H17N3O4 B3825101 N,N-dimethyl-N'-(2-methylquinolin-4-yl)methanimidamide;oxalic acid

N,N-dimethyl-N'-(2-methylquinolin-4-yl)methanimidamide;oxalic acid

Cat. No.: B3825101
M. Wt: 303.31 g/mol
InChI Key: ZBYQMMKJADLREY-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: is a chemical compound that combines the properties of both an imidamide and an oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide typically involves the reaction of 2-methylquinoline-4-carbaldehyde with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired imidamide. The oxalic acid component can be introduced by reacting the imidamide with oxalic acid in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial synthesis include methanol , ethanol , and dimethyl sulfoxide . The reaction temperature and time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction can be achieved using reducing agents like or .

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidamide derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid: can be compared with other similar compounds such as:

    N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide: Lacks the oxalic acid component, which may affect its solubility and reactivity.

    N,N-dimethyl-N’-(2-chloroquinolin-4-yl)methanimidamide: Contains a chlorine atom instead of a methyl group, which can influence its chemical properties and biological activity.

    N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;acetic acid: Contains an acetic acid component instead of oxalic acid, which may alter its acidity and reactivity.

The uniqueness of N,N-dimethyl-N’-(2-methylquinolin-4-yl)methanimidamide;oxalic acid lies in its combination of an imidamide and oxalic acid, providing distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N,N-dimethyl-N'-(2-methylquinolin-4-yl)methanimidamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.C2H2O4/c1-10-8-13(14-9-16(2)3)11-6-4-5-7-12(11)15-10;3-1(4)2(5)6/h4-9H,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYQMMKJADLREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N=CN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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